

# Discovery and first synthesis of "Pentane, 2,2'-oxybis-"

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## Compound of Interest

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## The Synthesis of Di(sec-amyl) Ether: A Technical Guide

### Introduction

"**Pentane, 2,2'-oxybis-**", more systematically named di(pentan-2-yl) ether or di-sec-amyl ether, is a dialkyl ether. While a singular, historically significant discovery or first synthesis of this specific ether is not prominently documented in chemical literature, its synthesis falls under well-established and classical methods for ether formation. This technical guide provides an in-depth overview of the primary synthetic routes to di(sec-amyl) ether, focusing on the Williamson ether synthesis and acid-catalyzed dehydration of secondary alcohols. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a discussion of the synthetic challenges.

## Physicochemical Data

Quantitative data for di(sec-amyl) ether is not readily available in public databases. However, for comparative purposes, the physical and chemical properties of its structural isomer, di-n-pentyl ether, are presented below.

Table 1: Physical and Chemical Properties of Di-n-pentyl Ether

Property	Value	Reference
CAS Number	693-65-2	[1]
Molecular Formula	C10H22O	[1]
Molecular Weight	158.28 g/mol	[1]
Boiling Point	187-188 °C	[1][2]
Melting Point	-69 °C	[1][2]
Density	0.785 g/mL at 25 °C	[1][2]
Refractive Index (n <sub>20/D</sub> )	1.412	[1][2]
Flash Point	57 °C (135 °F)	[1]
Water Solubility	Insoluble	[1]

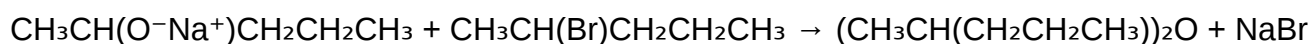
## Synthetic Methodologies

The two primary methods for the synthesis of symmetrical and unsymmetrical ethers are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols. Both methods are applicable to the synthesis of di(sec-amyl) ether, each with its own advantages and challenges.

### Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this method is a versatile and widely used procedure for preparing ethers.[3] It involves the reaction of an alkoxide with a primary alkyl halide in an S<sub>N</sub>2 reaction. For the synthesis of di(sec-amyl) ether, this would involve the reaction of a pentan-2-olate with a 2-halopentane.

Reaction Scheme:

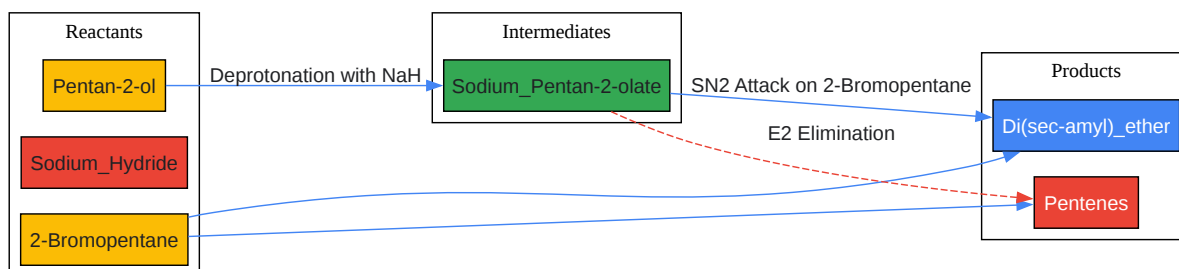


A significant challenge in synthesizing secondary ethers via the Williamson synthesis is the competing E2 elimination reaction. Since the substrate is a secondary halide, the alkoxide can act as a base, abstracting a proton and leading to the formation of pentenes. To minimize this side reaction, the use of a polar aprotic solvent is recommended.[4]

## Experimental Protocol: Williamson Ether Synthesis of Di(sec-amyl) Ether

- Preparation of Sodium Pentan-2-olate:
  - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of dry tetrahydrofuran (THF).
  - Carefully add 2.4 g (0.1 mol) of sodium hydride (NaH) to the THF.
  - While stirring under a nitrogen atmosphere, slowly add 8.8 g (0.1 mol) of pentan-2-ol dropwise from the dropping funnel.
  - After the addition is complete, gently reflux the mixture for 1 hour to ensure the complete formation of the sodium pentan-2-olate.
- Ether Synthesis:
  - Cool the reaction mixture to room temperature.
  - Slowly add 15.1 g (0.1 mol) of 2-bromopentane dropwise to the stirred solution of the alkoxide.
  - After the addition, heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and carefully quench any unreacted sodium hydride by the slow addition of water.
  - Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.
  - Separate the organic layer, and wash it sequentially with 50 mL of 5% NaOH solution and 50 mL of brine.
  - Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by fractional distillation under reduced pressure.



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### Williamson Ether Synthesis Pathway

## Acid-Catalyzed Dehydration of Pentan-2-ol

The acid-catalyzed dehydration of alcohols can lead to the formation of ethers, particularly at lower temperatures, while at higher temperatures, elimination to form alkenes is favored. For the synthesis of di(sec-amyl) ether, two molecules of pentan-2-ol would condense with the elimination of a water molecule.

Reaction Scheme:



The primary challenge with this method is the competition between substitution (ether formation) and elimination (alkene formation). The dehydration of pentan-2-ol can readily produce pent-1-ene and pent-2-ene as major byproducts.<sup>[5][6]</sup> Controlling the reaction temperature is crucial to favor ether formation.

Experimental Protocol: Acid-Catalyzed Dehydration of Pentan-2-ol

- Reaction Setup:
  - In a round-bottom flask, place 17.6 g (0.2 mol) of pentan-2-ol.
  - Cool the flask in an ice bath and slowly add 5 mL of concentrated sulfuric acid with constant swirling.
- Reaction:
  - Set up the apparatus for distillation.
  - Gently heat the mixture in the flask. The ether and any alkene byproducts will distill over. It is important to maintain the temperature of the reaction mixture at a point where the ether distills but the alcohol does not (around 140°C is often cited for similar reactions, but this would need to be optimized).
- Work-up and Purification:
  - Collect the distillate in a flask cooled in an ice bath.
  - Transfer the distillate to a separatory funnel and wash it with 50 mL of 10% NaOH solution to remove any acidic impurities, followed by a wash with 50 mL of water.
  - Dry the organic layer over anhydrous calcium chloride.
  - The crude product can be purified by fractional distillation.

#### Competing Pathways in Dehydration

## Conclusion

The synthesis of "**Pentane, 2,2'-oxybis-**" or di(sec-amyl) ether can be achieved through established methods of ether synthesis. The Williamson ether synthesis offers a more controlled approach, though it is susceptible to competing elimination reactions due to the secondary nature of the reactants. Acid-catalyzed dehydration of pentan-2-ol provides a more direct route from the alcohol but requires careful temperature control to minimize the formation of alkene byproducts. The choice of method will depend on the desired purity of the final

product and the experimental conditions available. Further optimization of reaction conditions would be necessary to maximize the yield of the desired ether.

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